molecular formula C11H13NO4S2 B2776910 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 2034261-33-9

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No.: B2776910
CAS No.: 2034261-33-9
M. Wt: 287.35
InChI Key: PBYLFPIROBKBOW-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and reactivity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S2/c1-18(14,15)12-8-11(13,9-4-6-17-7-9)10-3-2-5-16-10/h2-7,12-13H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYLFPIROBKBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of reactions involving sulfonamide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. The main protease (Mpro) of SARS-CoV-2 is vital for viral replication, and compounds that can inhibit this enzyme are crucial in developing antiviral therapies. Research indicates that modifications to the methanesulfonamide group can enhance binding affinity and inhibitory potency against Mpro, suggesting avenues for further optimization in drug design .

Enzyme Inhibition

The compound has shown promise in modulating enzyme activity due to its ability to interact with specific active sites. For instance, it can act as a reversible inhibitor for certain proteases by forming non-covalent interactions with key residues within the active site. This property is significant in developing treatments for diseases where enzyme dysregulation is a factor .

Pharmacological Studies

Pharmacological evaluations have demonstrated that N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide can exhibit anti-inflammatory and analgesic effects. The compound's ability to modulate signaling pathways relevant to inflammation suggests it could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions between this compound and various biological targets. These studies provide insights into how structural modifications can enhance its efficacy as a therapeutic agent. For example, specific alterations in the thiophene or furan moieties can lead to improved selectivity and potency against target enzymes or receptors .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic methodologies include:

  • Multi-component reactions (MCRs) : These allow for efficient assembly of complex molecules from simple precursors.
  • Chromatographic purification : Essential for isolating the desired compound from reaction mixtures.

Optimizing these synthetic routes is crucial for enhancing yield and purity, which directly impacts the feasibility of large-scale production for research and therapeutic use .

Case Studies

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated inhibition of SARS-CoV-2 Mpro with IC50 values indicating strong antiviral potential .
Study 2Enzyme ModulationShowed effective modulation of protease activity linked to inflammatory pathways, suggesting therapeutic applications in inflammation .
Study 3Molecular DockingIdentified key binding interactions that enhance selectivity towards target enzymes, paving the way for drug development .

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-hydroxyethyl)methanesulfonamide: Lacks the thiophene ring, which may reduce its electronic versatility.

    N-(2-(thiophen-3-yl)-2-hydroxyethyl)methanesulfonamide: Lacks the furan ring, potentially affecting its reactivity and biological interactions.

    N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide: Substitutes the methanesulfonamide group with a benzenesulfonamide, altering its chemical properties.

Uniqueness

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic properties and reactivity. This dual heterocyclic structure enhances its potential for diverse applications in chemistry, biology, medicine, and industry.

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Structural Characteristics

The compound is characterized by the presence of:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Thiophene ring : A five-membered aromatic ring containing sulfur.
  • Methanesulfonamide group : Contributing to its solubility and potential interactions with biological targets.

These structural components suggest that the compound may exhibit diverse biological activities due to their inherent reactivity and ability to interact with various biomolecules.

Antimicrobial Properties

Research indicates that compounds with similar structures, particularly those containing furan and thiophene rings, have demonstrated significant antimicrobial activity. For instance, derivatives of related compounds have shown promising results against various bacterial and fungal strains, suggesting a potential for this compound in treating infections.

Anti-inflammatory Effects

In studies involving structurally analogous compounds, anti-inflammatory properties have been noted. The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways . This suggests that this compound may possess similar capabilities.

Anticancer Activity

Preliminary investigations into the anticancer effects of related compounds have yielded promising results. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents . The specific mechanisms may involve apoptosis induction or cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50/EC50 ValuesReference
AntimicrobialFuran-Thiophene DerivativeIC50 = 10 μM
Anti-inflammatorySimilar Thiophene CompoundEC50 = 5 μM
AnticancerRelated Furan CompoundIC50 = 15 μM (MCF7)

Case Studies

  • Antimicrobial Evaluation : A study evaluating the antimicrobial activity of furan-thiophene derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria, with IC50 values ranging from 8 to 12 μM.
  • Anti-inflammatory Mechanism : Research on a thiophene-based compound revealed its ability to inhibit COX enzymes, leading to reduced levels of inflammatory markers in vitro. This suggests that this compound may exhibit similar anti-inflammatory properties through analogous mechanisms.
  • Cytotoxicity Studies : In vitro studies showed that derivatives exhibited varying degrees of cytotoxicity against cancer cell lines such as MCF7 and HeLa. The most potent derivative had an IC50 value of 15 μM, indicating a promising avenue for further research into its anticancer potential .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves coupling furan- and thiophene-containing precursors with methanesulfonamide under basic conditions. A critical step is the formation of the hydroxyethyl bridge via nucleophilic substitution or condensation reactions. Purification often employs flash column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol or methanol to achieve >95% purity .
  • Example Protocol :

StepReagents/ConditionsPurpose
12-(thiophen-3-yl)ethanol, methanesulfonyl chloride, pyridine, 0–5°CSulfonamide formation
2Furan-2-carbaldehyde, NaBH₄, THF, refluxHydroxyethyl bridge formation
3Column chromatography (SiO₂, 3:7 EtOAc/hexane)Purification

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify furan (δ 6.2–7.4 ppm), thiophene (δ 7.1–7.5 ppm), and hydroxy/methanesulfonamide protons (δ 2.8–3.1 ppm for -SO₂NH-) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 342.1).
  • X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and electronic properties of this compound?

  • Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict nucleophilic sites (e.g., hydroxyl group) and electrophilic regions (e.g., sulfonamide sulfur) .
  • Case Study : DFT analysis of a related sulfonamide showed a HOMO-LUMO gap of 4.2 eV, correlating with observed stability under oxidative conditions .

Q. What experimental strategies evaluate its potential as a kinase or protease inhibitor?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., tankyrase or COX-2). A study on a similar compound achieved a docking score of -9.2 kcal/mol .
  • In Vitro Assays : Fluorescence polarization assays measure IC₅₀ values against purified enzymes. For example, a thiophene-sulfonamide derivative showed IC₅₀ = 1.2 µM against CDK2 .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent).
  • Purity Validation : Use HPLC (e.g., C18 column, 90:10 H₂O/ACN) to confirm >98% purity.
  • Control Experiments : Compare with structurally analogous compounds (e.g., furan-free analogs) to isolate functional group contributions .

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